molecular formula C8H6BrF B14306099 (2-Bromo-2-fluoroethenyl)benzene CAS No. 118559-15-2

(2-Bromo-2-fluoroethenyl)benzene

Cat. No.: B14306099
CAS No.: 118559-15-2
M. Wt: 201.04 g/mol
InChI Key: SWQFIDOJLLCOEV-UHFFFAOYSA-N
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Description

(2-Bromo-2-fluoroethenyl)benzene is an organic compound with the molecular formula C8H6BrF It is a derivative of benzene, where a bromo and a fluoro group are attached to an ethenyl group, which is then bonded to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2-fluoroethenyl)benzene typically involves the halogenation of ethenylbenzene derivatives. One common method is the electrophilic addition of bromine and fluorine to the ethenyl group of styrene. This reaction can be carried out under controlled conditions using appropriate solvents and catalysts to ensure the selective addition of halogens.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2-fluoroethenyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions typically involve the use of polar solvents and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromo or fluoro groups.

    Oxidation: Products include oxides or carboxylic acids depending on the extent of oxidation.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

(2-Bromo-2-fluoroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-2-fluoroethenyl)benzene involves its interaction with various molecular targets. The bromo and fluoro groups can participate in electrophilic and nucleophilic interactions, influencing the reactivity of the compound. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. These interactions can affect the compound’s behavior in different chemical and biological environments.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-2-chloroethenyl)benzene
  • (2-Fluoro-2-iodoethenyl)benzene
  • (2-Chloro-2-fluoroethenyl)benzene

Uniqueness

(2-Bromo-2-fluoroethenyl)benzene is unique due to the presence of both bromo and fluoro groups, which impart distinct reactivity and properties compared to other similar compounds

Properties

CAS No.

118559-15-2

Molecular Formula

C8H6BrF

Molecular Weight

201.04 g/mol

IUPAC Name

(2-bromo-2-fluoroethenyl)benzene

InChI

InChI=1S/C8H6BrF/c9-8(10)6-7-4-2-1-3-5-7/h1-6H

InChI Key

SWQFIDOJLLCOEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(F)Br

Origin of Product

United States

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